

Application Notes: Diosbulbin-Mediated Apoptosis in Cancer Cells

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Compound of Interest

Compound Name: *Diosbulbin J*

Cat. No.: *B1151899*

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Introduction

Diosbulbins, natural diterpenoid lactones isolated from the tubers of *Dioscorea bulbifera*, have demonstrated significant anti-tumor activities in various cancer models. This document focuses on the application of diosbulbins, particularly Diosbulbin B and C, in inducing apoptosis in cancer cells. These compounds have been shown to modulate key signaling pathways, leading to cell cycle arrest and programmed cell death, making them promising candidates for cancer therapeutic development.

Mechanism of Action

Diosbulbins exert their pro-apoptotic effects through multiple mechanisms:

- **Diosbulbin B (DIOB):** In non-small cell lung cancer (NSCLC) cells, DIOB has been shown to directly interact with and inhibit the oncogene Yin Yang 1 (YY1).[1] This inhibition leads to the activation of the tumor suppressor p53.[1] Activated p53 then transcriptionally regulates downstream targets to induce apoptosis by upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins such as BCL-2.[1] Furthermore, DIOB can enhance the sensitivity of gastric cancer cells to cisplatin by promoting pyroptotic cell death, which in turn can trigger apoptosis.[2] This is mediated through the downregulation of PD-L1 and activation of the NLRP3 inflammasome.[2] In hepatocytes, high concentrations of DIOB can induce mitochondria-dependent apoptosis, characterized by the release of cytochrome c and activation of caspase-9 and caspase-3.[3][4]

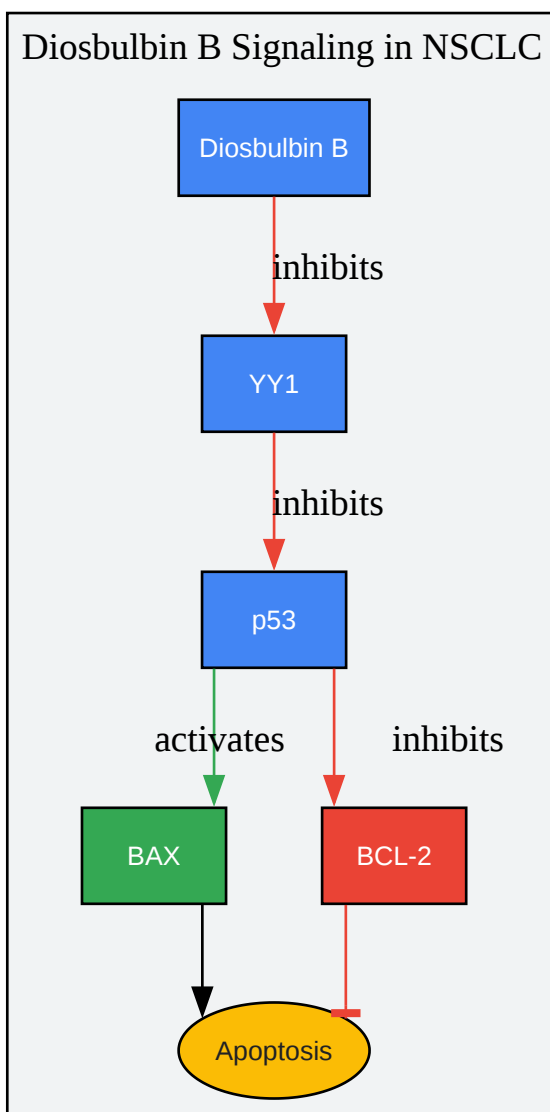
- Diosbulbin C: In NSCLC cells, diosbulbin C has been found to induce G0/G1 phase cell cycle arrest and apoptosis, although apoptosis is more pronounced at higher concentrations. [5] Its mechanism is linked to the downregulation of the AKT signaling pathway, as well as the inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS), key enzymes in nucleotide synthesis.[5][6]

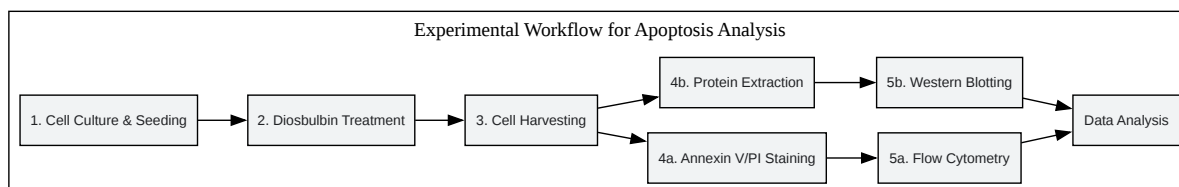
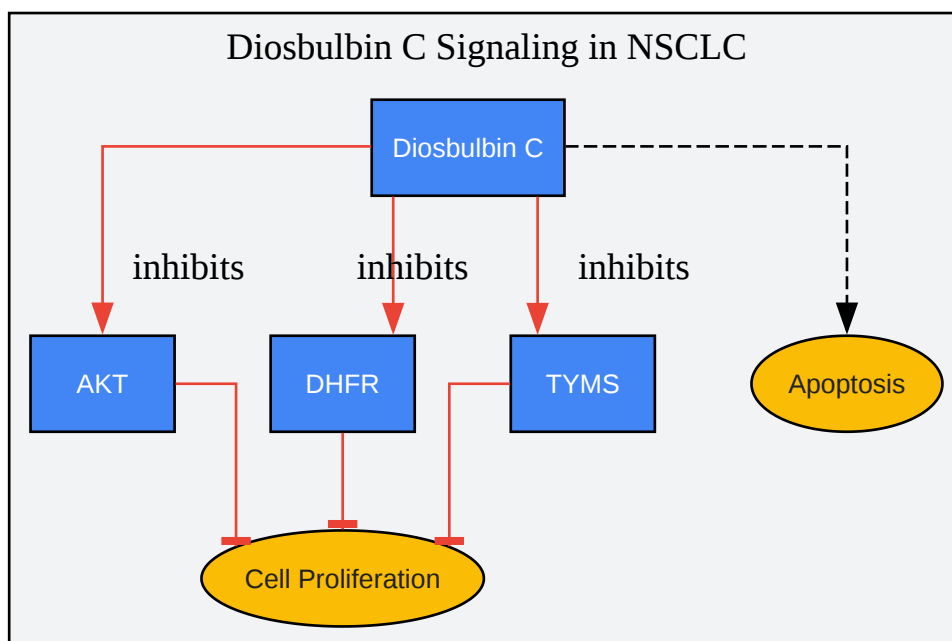
Data Presentation

Table 1: Cytotoxicity of Diosbulbin C in NSCLC and Normal Lung Cells[5]

Cell Line	Cell Type	IC50 Value (µM)
A549	Non-Small Cell Lung Cancer	100.2
H1299	Non-Small Cell Lung Cancer	141.9
HELFI	Normal Lung Fibroblast	228.6

Mandatory Visualizations





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